molecular formula C14H10BrIO2 B10959075 1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone

1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone

Cat. No.: B10959075
M. Wt: 417.04 g/mol
InChI Key: QGAMXDAGZCHBRW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone is an organic compound that features both bromine and iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone typically involves the reaction of 4-bromobenzaldehyde with 4-iodophenol in the presence of a base and a suitable solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures around 80-100°C

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents in anhydrous conditions.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced products.

Scientific Research Applications

1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the ethanone group can form hydrogen bonds or undergo nucleophilic attack. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C14H10BrIO2

Molecular Weight

417.04 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(4-iodophenoxy)ethanone

InChI

InChI=1S/C14H10BrIO2/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2

InChI Key

QGAMXDAGZCHBRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)I)Br

Origin of Product

United States

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